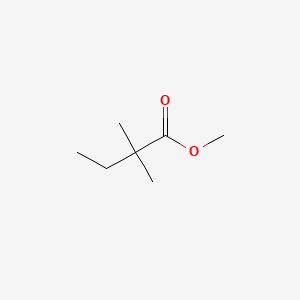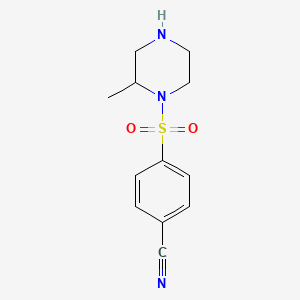
Methyl 2,2-dimethylbutanoate
Übersicht
Beschreibung
Methyl 2,2-dimethylbutanoate is a chemical compound with the molecular formula C7H14O2 . It is also known by other names such as 2,2-dimethylbutanoic acid methyl ester, Butanoic acid, 2,2-dimethyl-, methyl ester, and Butyric acid, 2,2-dimethyl-, methyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.18 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 130.099379685 g/mol . It has a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Forensic Analysis and Detection of Synthetic Cannabinoids : Methyl 2,2-dimethylbutanoate derivatives, such as 4F-MDMB BINACA, are identified in synthetic cannabinoids. Sensitive analytical methods have been developed for detecting these compounds in human blood samples, which are crucial for forensic investigations and public health monitoring (Yeter, 2020).
Solid State and Solution Aldol Addition Reactions : Research on the lithium enolate of methyl 3,3-dimethylbutanoate provides insights into solid-state aldol addition reactions with various aldehydes, contributing to the understanding of stereochemistry and reaction mechanisms in organic chemistry (Wei & Bakthavatchalam, 1993).
Polymerization and Material Sciences : this compound is used in the synthesis of polymers, such as polymethacrylates. Research in this area explores polymerization methods and the resulting material properties, which have applications in various industrial processes (Keah & Rae, 1993).
Thermochemical Properties of Carboxylic Acids : Studies on the thermochemical properties of various carboxylic acids, including 2,2-dimethylbutanoic acid, contribute to the understanding of their vaporization and sublimation behaviors. This research is valuable in chemical engineering and process design (Verevkin, 2000).
Pharmaceutical Analysis and Drug Design : this compound derivatives are analyzed for their potential as pharmaceutical compounds, their metabolic profiles, and their interactions with various drugs. This research aids in the development of new drugs and understanding drug interactions (Sabih, 1974).
Chemical Synthesis and Organic Chemistry : Research into the synthesis and properties of compounds related to this compound aids in developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Powell et al., 1978).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2,2-dimethylbutanoate is a chemical compound with the molecular formula C7H14O2 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular or physiological processes .
Biochemical Pathways
Biochemical pathways typically involve a series of chemical reactions occurring within a cell, and the compound’s effect on these pathways would depend on its specific targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular or physiological processes .
Eigenschaften
IUPAC Name |
methyl 2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXQNDUQCTKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009141 | |
| Record name | Methyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9008-29-1, 813-67-2 | |
| Record name | Methyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid](/img/structure/B7870444.png)

![3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870480.png)
![4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870485.png)



